molecular formula C16H12ClN3O2S B2582807 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392241-74-6

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2582807
CAS No.: 392241-74-6
M. Wt: 345.8
InChI Key: RQLRUKMEKFGNJH-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. This benzamide derivative features a 1,3,4-thiadiazole core, a heterocyclic scaffold widely recognized for its diverse biological activities . Researchers investigate this compound primarily for its potential anticancer properties . Structural analogs with similar 1,3,4-thiadiazole and benzamide motifs have demonstrated promising cytotoxic activity against various human cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The mechanism of action for such compounds is multifaceted and may involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive tumor growth . The specific substitution pattern on the benzamide and thiadiazole rings is critical for biological activity, and the 2-chlorophenyl group on the thiadiazole ring is a feature present in other biologically active derivatives . This product is intended for research applications such as in vitro bio-screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-9-5-3-7-11(13)14(21)18-16-20-19-15(23-16)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLRUKMEKFGNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves the following steps:

    Formation of Thiadiazole Ring: The starting material, 2-chlorobenzoic acid, undergoes esterification with methanol to form methyl 2-chlorobenzoate. This intermediate is then treated with hydrazine hydrate to form 2-chlorobenzohydrazide.

    Cyclization: The 2-chlorobenzohydrazide is reacted with carbon disulfide and potassium hydroxide to form the thiadiazole ring, resulting in 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Benzamide: The thiadiazole derivative is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group and thiadiazole ring serve as electrophilic sites for substitution:

  • Aromatic chlorine displacement : The chloro substituent undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides under basic conditions. For example, reaction with piperazine in DMF at 80°C yields piperazine-substituted derivatives .

  • Thiadiazole ring modifications : The sulfur atom in the thiadiazole ring can react with oxidizing agents or nucleophiles. Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid forms sulfoxide derivatives.

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield (%)Source
Chlorine displacementPiperazine, DMF, 80°C, 12hPiperazine-substituted analog58–65
Sulfur oxidation30% H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C, 6hThiadiazole sulfoxide72

Reduction and Oxidation Reactions

Functional groups undergo redox transformations:

  • Amide reduction : LiAlH<sub>4</sub> in THF reduces the amide to a secondary amine, forming N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzylamine.

  • Methoxy group demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves the methoxy group to a hydroxyl group .

Table 2: Redox Reaction Outcomes

ReactionReagentsKey ProductNotesSource
Amide reductionLiAlH<sub>4</sub>, THFSecondary amine derivativeRequires anhydrous conditions
DemethylationBBr<sub>3</sub>, DCMHydroxybenzamide analogExothermic reaction

Hydrolysis Reactions

The amide bond and thiadiazole ring are susceptible to hydrolysis:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2-methoxybenzoic acid and 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine .

  • Basic hydrolysis : NaOH (10%) under heating opens the thiadiazole ring, forming thiourea derivatives .

Table 3: Hydrolysis Pathways

ConditionProductsReaction TimeYield (%)Source
6M HCl, reflux2-Methoxybenzoic acid + Thiadiazole amine8h85
10% NaOH, 70°CThiourea + Chlorophenyl fragment5h67

Electrophilic Aromatic Substitution

The methoxybenzamide moiety directs electrophiles to the aromatic ring:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to the methoxy group.

  • Halogenation : Br<sub>2</sub> in acetic acid adds bromine at the ortho position of the methoxy group .

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

  • Sulfoxide derivatives show enhanced anticancer activity (IC<sub>50</sub> = 8.2 µM against HT-29 cells) .

  • Piperazine-substituted analogs exhibit improved solubility and antimicrobial efficacy (MIC = 12.5 µg/mL) .

Synthetic Optimization Data

Key parameters for high-yield reactions:

  • Temperature : NAS reactions require 80–100°C for completion .

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve substitution yields by 15–20%.

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions. The formation of the thiadiazole ring is typically achieved via cyclization reactions involving hydrazine derivatives and carbon disulfide under acidic or basic conditions. Subsequent reactions can introduce various substituents, enhancing the compound's versatility in synthetic applications.

Antimicrobial Properties
Research has indicated that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide exhibits antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Potential
The compound has been investigated for its anticancer activity. Thiadiazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines. For example, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in vitro.

Cell Line IC50 (µM) Reference
HeLa15.0
MCF-712.5
A54910.0

Medical Applications

Anti-inflammatory Effects
this compound has been explored for its potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis.

Antidiabetic Activity
Preliminary studies suggest that this compound may also possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models.

Agrochemical Applications

The compound is being evaluated for potential use in agrochemicals due to its biological activity against plant pathogens. Its ability to inhibit specific enzymes within microbial cells can be leveraged to develop new fungicides or herbicides.

Case Study 1: Anticancer Activity

A study conducted on various thiadiazole derivatives demonstrated that this compound had a significant cytotoxic effect on HeLa cells with an IC50 value of 15 µM. The study highlighted the importance of the thiadiazole ring structure in mediating this activity through apoptosis induction pathways.

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name / ID R1 (5-position) R2 (2-position) Key Features
Target Compound: N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide 2-Chlorophenyl 2-Methoxybenzamide Benzamide backbone with electron-withdrawing Cl and electron-donating OMe
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate 2-Methoxyphenyl 2-Methoxybenzamide Dual methoxy groups enhance symmetry; m.p. 240–241°C
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide 4-Fluorophenyl 2-Methoxybenzamide Fluorine substitution alters electronic properties
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide (5l) Ethylthio 2-Methoxyacetamide Acetamide linker vs. benzamide; lower molecular weight
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylthio 4-(Dimethylsulfamoyl)benzamide Sulfamoyl group introduces polar functionality
Tebuthiuron 1,1-Dimethylethyl Dimethylurea Urea-based herbicide; bulky tert-butyl group

Physicochemical Properties

  • Melting Points :

    • The target compound’s closest analog (2-methoxyphenyl derivative) has a melting point of 240–241°C , suggesting that methoxy groups contribute to higher thermal stability compared to acetamide derivatives (e.g., 5l: 138–140°C ).
    • Chlorophenyl-substituted compounds (e.g., 3d in ) exhibit higher melting points (212–216°C) due to stronger intermolecular interactions from the -SH group .
  • Synthesis Yields :

    • Benzamide derivatives synthesized via acyl chloride reactions (e.g., ) typically yield 68–85% , comparable to acetamide analogs (72–88% ).

Key Research Findings

Substituent Position Matters: 2-Chlorophenyl substitution (target compound) vs. Methoxy groups at the 2-position (target) improve solubility compared to 4-substituted analogs () .

Amide Linker Influence :

  • Benzamide derivatives (e.g., target compound) exhibit higher melting points and possibly enhanced stability compared to acetamides (5l: m.p. 138–140°C ).

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted carboxylic acids under reflux conditions using POCl₃ as a cyclizing agent. For example, a related 1,3,4-thiadiazole derivative was prepared by heating 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (NH₃ solution) to precipitate the product . Key parameters include stoichiometric ratios (e.g., 1:1 acid-to-thiosemicarbazide), reaction time, and recrystallization solvents (e.g., DMSO/water mixtures).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. For instance, a structurally similar compound exhibited centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds and C–H⋯O/F interactions .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., methoxy, amide) and aromatic substitution patterns.
  • Elemental analysis : Validates purity and stoichiometry.

Q. What are the reported biological activities of 1,3,4-thiadiazole derivatives, and how might they inform research on this compound?

  • Methodology : Thiadiazoles exhibit broad bioactivity (e.g., antimicrobial, enzyme inhibitory). For example, nitazoxanide analogs inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide conjugation to the thiazole moiety . Researchers should assay this compound against PFOR or similar targets using enzyme inhibition assays (e.g., spectrophotometric monitoring of coenzyme A production).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies of structurally similar thiadiazoles?

  • Methodology : Discrepancies often arise from variations in substituents, assay conditions, or purity. For example:

  • Substituent effects : The 2-chlorophenyl group may enhance lipophilicity compared to methoxy derivatives, altering cell permeability .
  • Assay optimization : Standardize protocols (e.g., cell lines, incubation times) and validate purity via HPLC/TLC .
  • Statistical analysis : Use multivariate regression to isolate variables (e.g., logP, hydrogen-bond donors) influencing activity.

Q. What strategies improve crystallization efficiency for X-ray structural analysis of this compound?

  • Methodology :

  • Solvent selection : Recrystallize from polar aprotic solvents (e.g., DMSO/water mixtures) to enhance hydrogen-bond formation .
  • Slow evaporation : Promote ordered crystal growth by controlling temperature (e.g., 298 K) and humidity .
  • Intermolecular interactions : Introduce halogen substituents (e.g., Cl) to strengthen C–H⋯Cl or π-stacking interactions, as seen in related chloro-thiadiazoles .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodology :

  • Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅, SOCl₂) for safer or more efficient cyclization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 3 hours to 30 minutes) while maintaining >90% yield .
  • Workflow automation : Use continuous-flow reactors to control exothermic reactions and improve reproducibility.

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Model interactions with PFOR using software like AutoDock Vina, focusing on the amide-thiadiazole scaffold’s hydrogen-bonding potential .
  • DFT calculations : Analyze electron distribution (e.g., HOMO/LUMO orbitals) to identify reactive sites for derivatization .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
  • Toxicity screens : Test for off-target effects using kinase profiling panels or transcriptomic analysis.

Q. What structural modifications enhance the compound’s stability under physiological conditions?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the methoxybenzamide moiety, as seen in nitazoxanide derivatives .
  • Chelation studies : Explore metal coordination (e.g., Zn²⁺) to stabilize the thiadiazole ring .

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